molecular formula C10H16Cl2NOP B1198050 N-1-Adamantylphosphoramidic dichloride CAS No. 50606-99-0

N-1-Adamantylphosphoramidic dichloride

Cat. No.: B1198050
CAS No.: 50606-99-0
M. Wt: 268.12 g/mol
InChI Key: IJRRLFYQOHTLGB-UHFFFAOYSA-N
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Description

N-1-Adamantylphosphoramidic dichloride is a specialized organophosphorus reagent characterized by the incorporation of a robust, lipophilic adamantyl group. This compound serves as a highly valuable synthetic intermediate in research for constructing complex phosphoramidates and phosphorus-containing molecules. Its core research value lies in its dichloride functionality, which provides reactive sites for nucleophilic substitution, enabling the sequential introduction of different alkoxy or amine groups to create asymmetric phosphorus(V) structures. Compounds within the phosphoramidate class (P-N) are of significant interest across multiple scientific disciplines. In pharmaceutical and medicinal chemistry, the phosphoramidate functional group is a key component of the ProTide approach, a prodrug strategy designed to enhance the intracellular delivery and efficacy of nucleoside analogues, as exemplified by antiviral drugs like Remdesivir . Furthermore, phosphoramidates find applications in agriculture as pesticides and urease inhibitors, in industry as flame retardants and lubricant additives, and in synthetic chemistry as ligands and directing groups . The adamantyl moiety, due to its bulky and stable nature, can be utilized to impart steric hindrance, influence the lipophilicity of resultant compounds, and modulate their biological activity or material properties. Researchers can leverage this reagent for the development of novel compounds in areas such as drug discovery, catalyst design, and materials science. This product is intended for chemical synthesis and analysis by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

50606-99-0

Molecular Formula

C10H16Cl2NOP

Molecular Weight

268.12 g/mol

IUPAC Name

N-dichlorophosphoryladamantan-1-amine

InChI

InChI=1S/C10H16Cl2NOP/c11-15(12,14)13-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2,(H,13,14)

InChI Key

IJRRLFYQOHTLGB-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NP(=O)(Cl)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NP(=O)(Cl)Cl

Other CAS No.

50606-99-0

Synonyms

N-1-adamantylphosphoramidic dichloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphoramidate Esters: Dimethyl and Diphenyl Derivatives

N-1-Adamantylphosphoramidic dichloride serves as a precursor to dimethyl and diphenyl N-1-adamantylphosphoramidates. Key differences include:

Property This compound Dimethyl Phosphoramidate Diphenyl Phosphoramidate
Reactivity High (Cl⁻ as leaving groups) Moderate (OMe groups) Low (OPh groups)
Stability Sensitive to hydrolysis Hydrolytically stable Highly stable
Applications Synthetic intermediate Pharmacological studies Antitumor activity screening

The dichloride’s high reactivity facilitates nucleophilic substitutions, whereas the esters exhibit enhanced stability for biological testing. For example, diphenyl derivatives showed improved antitumor activity in preliminary assays compared to dimethyl analogs, likely due to increased lipophilicity from aromatic substituents .

Adamantane-Containing Amine Derivatives

1-(Adamantan-1-yl)-N-methylethanamine hydrochloride (C₁₃H₂₄ClN) shares the adamantyl group but differs in functional groups and central atom:

Property This compound 1-(Adamantan-1-yl)-N-methylethanamine Hydrochloride
Central Atom Phosphorus Nitrogen
Functional Groups P=O, Cl⁻ NH(CH₃), Cl⁻
Molecular Weight ~280–300 (estimated) 229.79
Bioactivity Antitumor potential Neuropharmacological applications (e.g., Parkinson’s)

The adamantyl group in both compounds enhances lipid solubility, but the phosphoramidic dichloride’s P=O and Cl⁻ groups enable broader reactivity in synthesis, whereas the amine hydrochloride’s NH(CH₃) group favors receptor-targeted interactions .

Organophosphorus Dichlorides

Compounds like (Methylcyclopentadienyl)erbium dichloride and n-Butylcyclopentadienylzirconium trichloride () differ structurally but share dichloride functionality:

Property This compound Erbium/Zirconium Dichlorides
Central Atom Phosphorus Lanthanide/Transition Metal
Substituents Adamantyl (organic) Cyclopentadienyl (organometallic)
Applications Drug synthesis Catalysis, material science

While the adamantyl dichloride is tailored for organic and medicinal chemistry, metal-containing dichlorides are used in catalysis (e.g., Suzuki couplings, as in ) due to their redox-active metal centers .

Q & A

Q. What are the established synthetic routes for N-1-Adamantylphosphoramidic dichloride, and how can reaction efficiency be optimized?

The synthesis typically involves reacting adamantylamine with phosphorus oxychloride (POCl₃) under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios. Evidence from analogous dichloride synthesis (e.g., N,N-dimethylphosphoramidodichloridate) suggests using a 1:1 molar ratio of amine to POCl₃ in dichloromethane, with dropwise addition to minimize exothermic effects . Post-reaction purification via fractional distillation or recrystallization improves yield. Optimization studies should employ factorial design to assess variables like solvent polarity, reaction time, and catalyst presence .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • ³¹P NMR : A singlet peak near δ 15–20 ppm confirms the phosphorus environment in the dichloride structure .
  • FT-IR : Peaks at ~550 cm⁻¹ (P–Cl stretch) and 1200–1250 cm⁻¹ (P=O stretch) are diagnostic.
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities. Validate purity with ≥95% area under the curve .

Q. How does the adamantyl group influence the compound’s stability under varying storage conditions?

The hydrophobic adamantyl moiety enhances thermal stability but increases sensitivity to hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in sealed, argon-purged vials with desiccants. Decomposition products (e.g., phosphoric acid derivatives) can be monitored via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies mitigate contradictory data in catalytic applications of this compound?

Discrepancies in catalytic performance (e.g., coupling reactions) often arise from trace moisture or ligand coordination variability. Pre-treat reagents with molecular sieves and use inert atmospheres. Compare results across multiple substrates (e.g., aryl bromides vs. chlorides) and validate with control experiments (e.g., palladium-free systems). Statistical analysis (ANOVA) of replicate trials identifies outliers .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the electrophilic phosphorus center’s susceptibility. Solvent effects (e.g., dielectric constant of DMF vs. THF) are incorporated via the Polarizable Continuum Model (PCM). Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine transition-state geometries .

Q. What role does the adamantyl group play in modulating biological interactions of phosphoramidate derivatives?

The adamantyl group’s rigidity enhances membrane permeability, as shown in fluorophore-conjugated analogs . For enzyme inhibition studies (e.g., phosphatases), synthesize analogs with varying adamantyl substitutions and assess IC₅₀ values via colorimetric assays (e.g., pNPP hydrolysis). Molecular docking (AutoDock Vina) predicts binding affinities to active sites .

Q. How do structural modifications of the phosphoramidic dichloride core impact its reactivity in polymer synthesis?

Vapor-liquid interfacial polycondensation with diols (e.g., bisphenol A) produces polyphosphoesters. Adjusting the adamantyl group’s steric bulk influences polymer viscosity (inherent viscosity η ≈ 0.4–0.8 dL/g). Characterize via GPC (Mw/Mn <1.2) and DSC (Tg ≈ 80–120°C). Taguchi experimental design optimizes molar ratios and reaction time .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods and PPE (nitrile gloves, goggles) due to P–Cl bond hydrolysis releasing HCl.
  • Neutralize spills with sodium bicarbonate slurry.
  • Store in amber glass under argon at –20°C .

Q. How can researchers troubleshoot low yields in dichloride-mediated coupling reactions?

  • Side reactions : Add scavengers (e.g., 2,6-lutidine) to sequester HCl.
  • Incomplete activation : Pre-activate substrates with trimethylsilyl chloride.
  • Catalyst poisoning : Use ultrapure solvents (H₂O <50 ppm) .

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